molecular formula C18H20INO3 B8171622 tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate

tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate

Cat. No.: B8171622
M. Wt: 425.3 g/mol
InChI Key: HXJJJIZXQROVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodophenoxy group, and a phenylcarbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate typically involves the reaction of 4-iodophenol with tert-butyl (3-bromomethyl)phenylcarbamate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (3-bromophenyl)carbamate
  • tert-Butyl (4-chlorophenyl)carbamate

Uniqueness

tert-Butyl (3-((4-iodophenoxy)methyl)phenyl)carbamate is unique due to the presence of both the iodophenoxy and phenylcarbamate groups. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s structure allows for versatile modifications, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-[(4-iodophenoxy)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO3/c1-18(2,3)23-17(21)20-15-6-4-5-13(11-15)12-22-16-9-7-14(19)8-10-16/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJJJIZXQROVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.